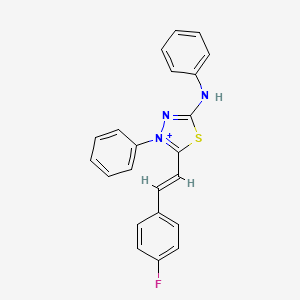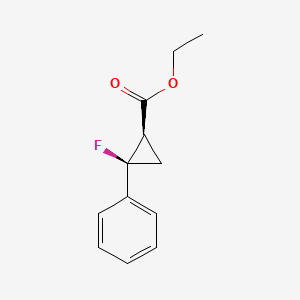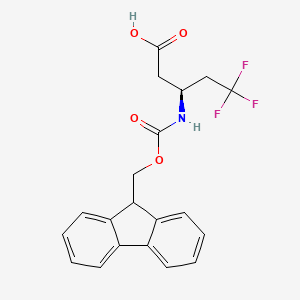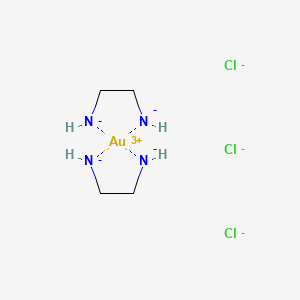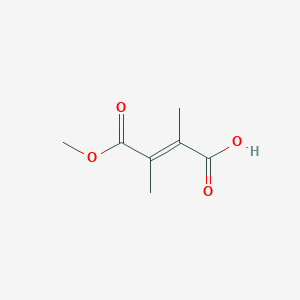
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound with the molecular formula C7H10O4. This compound is characterized by its methoxy group attached to a butenoic acid backbone, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its reactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields depending on the substrates used. Another method involves the reaction of maleic anhydride with o-anisidine, followed by further derivatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. For example, the reaction of (E)-4-methoxy-4-oxobut-2-enoic acid with oxalyl chloride in dichloromethane at low temperatures, followed by warming to room temperature, is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid involves its interaction with various molecular targets. For example, it can intercalate with DNA, affecting gene expression and cellular functions . The compound’s reactivity also allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Monomethyl fumarate: Similar in structure but differs in the position of the methoxy group.
Dimethyl fumarate: Another related compound with two methyl groups attached to the fumarate backbone.
Uniqueness: 4-Methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(E)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4+ |
Clave InChI |
LWJREZNLVACGTD-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C(/C)\C(=O)OC)/C(=O)O |
SMILES canónico |
CC(=C(C)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



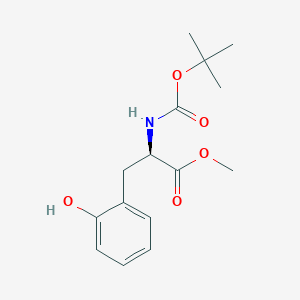
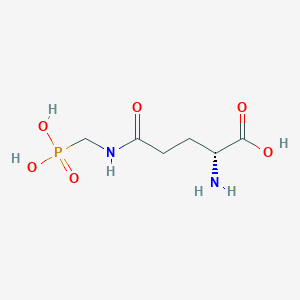
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
